1-(Bromomethyl)cyclopropan-1-amine hydrobromide
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Overview
Description
1-(Bromomethyl)cyclopropan-1-amine hydrobromide is a chemical compound with the molecular formula C4H9Br2N. It is a salt formed from the combination of 1-(bromomethyl)cyclopropan-1-amine and hydrobromic acid. This compound is known for its high purity and is often used in advanced research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(bromomethyl)cyclopropan-1-amine hydrobromide typically involves the bromination of cyclopropanamine. One common method is the reaction of cyclopropanamine with bromomethyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)cyclopropan-1-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(Bromomethyl)cyclopropan-1-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)cyclopropan-1-amine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Bromocyclopropane: A related compound with a similar structure but without the amine group.
Cyclopropylamine: Another related compound with an amine group but without the bromomethyl group.
Uniqueness
1-(Bromomethyl)cyclopropan-1-amine hydrobromide is unique due to the presence of both the bromomethyl and amine groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
1-(bromomethyl)cyclopropan-1-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.BrH/c5-3-4(6)1-2-4;/h1-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJLYRQUVTUGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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